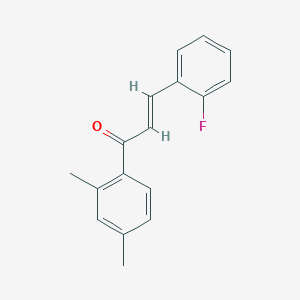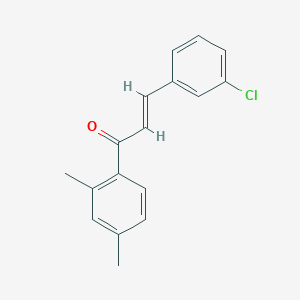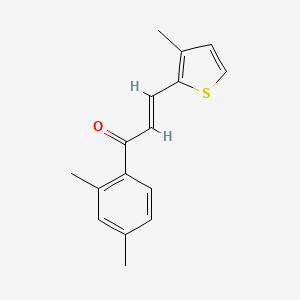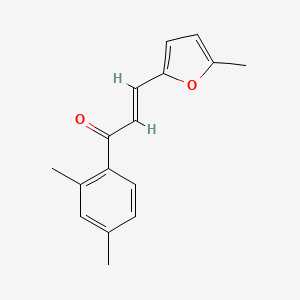![molecular formula C20H22O B6346548 (2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-28-8](/img/structure/B6346548.png)
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as DMPPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule has been found to be a useful tool for researchers in the areas of organic chemistry, biochemistry, and pharmacology. DMPPP has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
DMPPP has been studied for its potential applications in various scientific fields. In organic chemistry, DMPPP has been studied as a potential model compound for the study of the reactivity and reactivity of alkenes. In biochemistry, DMPPP has been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential substrate for enzymes such as cytochrome P450. In pharmacology, DMPPP has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of DMPPP is not completely understood. However, it is believed that DMPPP acts as an inhibitor of enzymes such as cytochrome P450. This inhibition may be due to the formation of a covalent bond between DMPPP and the enzyme, which prevents the enzyme from being able to catalyze its reaction. It is also believed that DMPPP may act as a substrate for enzymes such as cytochrome P450, which may allow the enzyme to catalyze its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPP have not been extensively studied. However, it is believed that DMPPP may have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, DMPPP has been found to increase the expression of certain genes, such as those involved in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPPP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, DMPPP has been found to be a useful tool for studying the reactivity and reactivity of alkenes. However, there are some limitations to using DMPPP in laboratory experiments. For example, DMPPP has not been extensively studied and its mechanism of action is not completely understood. Additionally, DMPPP is not water soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of DMPPP. These include further studies into the mechanism of action of DMPPP, the development of new synthetic methods for the production of DMPPP, and the exploration of potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of DMPPP could reveal new potential uses for this molecule. Finally, further studies into the advantages and limitations of DMPPP in laboratory experiments could help to optimize its use in these experiments.
Synthesemethoden
The synthesis of DMPPP has been studied in several different methods. One method involves the reaction of 1-bromo-2,4-dimethylbenzene with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of DMPPP. Another method involves the reaction of 2,4-dimethylphenylboronic acid with 4-bromopropiophenone in the presence of a base such as sodium hydroxide. This reaction also results in the formation of DMPPP.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-9-6-17(7-10-18)8-12-20(21)19-11-5-15(3)13-16(19)4/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSSTQDUZWFVHO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


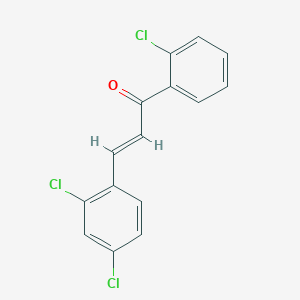
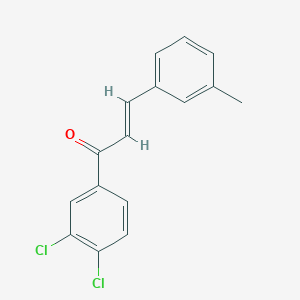


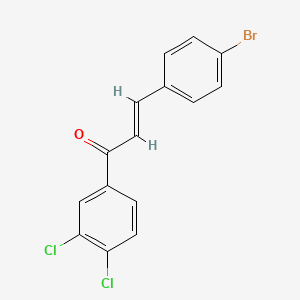
![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
